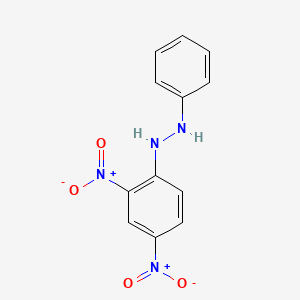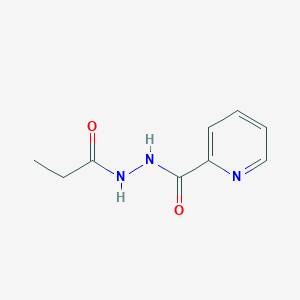
1-(2,4-Dinitrophenyl)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a phenyl group and a dinitrophenyl group attached to a hydrazine moiety. This compound is widely used in organic chemistry, particularly in the identification and analysis of carbonyl compounds such as aldehydes and ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with benzaldehyde. The reaction typically involves the condensation of these two compounds in an acidic medium, often using hydrochloric acid as a catalyst. The reaction is carried out in ethanol, and the product is obtained as a yellow crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones.
Substitution Reactions: The nitro groups on the phenyl ring can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acidic catalyst.
Substitution Reactions: Can involve nucleophiles such as amines or thiols.
Major Products Formed:
Hydrazones: Formed from the reaction with carbonyl compounds.
Substituted Derivatives: Formed from substitution reactions on the nitro groups.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the identification of carbonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-phenylhydrazine involves the nucleophilic addition of the hydrazine moiety to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a hydrazone. This reaction is an example of an addition-elimination mechanism . The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of a stable hydrazone linkage .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: A closely related compound used for similar purposes in carbonyl compound identification.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis.
Uniqueness: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine is unique due to the presence of both a phenyl group and a dinitrophenyl group, which enhances its reactivity and specificity in forming hydrazones. This dual functionality makes it particularly useful in analytical chemistry for the precise identification of carbonyl compounds .
Propriétés
Numéro CAS |
64264-31-9 |
|---|---|
Formule moléculaire |
C12H10N4O4 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H10N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h1-8,13-14H |
Clé InChI |
BAXCVXBXTDLONH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)


![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)

![1-[4-(4-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}phenyl)piperazin-1-yl]ethanone](/img/structure/B12452024.png)
![N'-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B12452029.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12452039.png)
![N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide](/img/structure/B12452040.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)
![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)

![Ethyl 2-({[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12452068.png)
